3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with a chloro group at the 7th position and a methyl group at the 4th position. Additionally, it contains a urea group linked to a 3,4,5-trimethoxyphenyl moiety. Due to its unique structural attributes, this compound has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives have shown biological activity, including antimicrobial and antitubercular properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Urea derivatives: Compounds containing urea groups linked to various aromatic rings.
Uniqueness: 3-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea stands out due to its specific combination of chloro, methyl, and trimethoxyphenyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-9-5-6-11(19)16-14(9)21-18(27-16)22-17(23)20-10-7-12(24-2)15(26-4)13(8-10)25-3/h5-8H,1-4H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGCXKCXPJWNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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